REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](I)[C:5]([Cl:9])=[CH:4][N:3]=1.[NH2:10][C:11]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:12]=1[C:13]#[N:14].[O-]P(OP(OP([O-])([O-])=O)([O-])=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+]>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1C=CC(P(C2C(OC3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=CC=3)=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([NH:10][C:11]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:12]=2[C:13]#[N:14])[C:5]([Cl:9])=[CH:4][N:3]=1 |f:2.3.4.5.6.7,9.10.11|
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=C1)I)Cl
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Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C=C1)F
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.262 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
1.258 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred at the
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
reflux for 18 hr
|
Duration
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18 h
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
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Details
|
Ether (50 ml) was added
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Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)NC1=C(C#N)C=C(C=C1)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25.1 mmol | |
AMOUNT: MASS | 7.09 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |